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d]pyrimidine

Cat. No.: B076490 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
7-Hydroxypyrazolo[4,3-d]pyrimidine, widely known as Allopurinol, is a structural isomer of

hypoxanthine and a fundamental drug in the treatment of hyperuricemia and gout.[1][2] As a

purine analog, its primary mechanism of action involves the inhibition of xanthine oxidase, an

enzyme crucial for the metabolic pathway that converts purines into uric acid.[2] By blocking

this enzyme, Allopurinol effectively reduces the production of uric acid in the body.[2] The

pyrazolo[3,4-d]pyrimidine scaffold, of which Allopurinol is a key example, is of significant

interest in medicinal chemistry due to its diverse biological activities, including applications as

anticancer, anti-inflammatory, and antimicrobial agents.[3][4][5] This document provides

detailed protocols for the chemical synthesis of Allopurinol, summarizing key reaction

conditions for reproducibility and comparison.

Synthesis Overview
The synthesis of Allopurinol and its analogs typically involves a two-stage process: first, the

construction of a functionalized pyrazole ring, followed by the annulation of the pyrimidine ring.

A common and effective strategy starts with the condensation of a malononitrile derivative with

hydrazine to form a 5-aminopyrazole-4-carbonitrile intermediate. Subsequent hydrolysis and

cyclization with formamide yield the final pyrazolo[4,3-d]pyrimidine core.
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Experimental Protocols
Protocol 1: Synthesis via Cyclization of 3-Amino-4-pyrazolecarboxamide

This protocol is a well-established method that involves the cyclization of a pyrazole

intermediate with formamide.[6] The synthesis begins with the formation of 3-amino-4-

cyanopyrazole, followed by hydrolysis to the carboxamide, and subsequent ring closure.

Step 1: Synthesis of 3-Amino-4-cyanopyrazole

React hydrazine with ethoxymethylenemalononitrile in a suitable solvent.[1]

This condensation reaction yields 3-amino-4-cyanopyrazole.[1]

Step 2: Hydrolysis to 3-Amino-4-pyrazolecarboxamide Sulfate

Hydrolyze the nitrile group of 3-amino-4-cyanopyrazole using concentrated sulfuric acid.[6]

This step produces 3-amino-4-pyrazolecarboxamide, which can be isolated as its sulfate salt

in high yield (>80%).[6]

Step 3: Cyclization to 7-Hydroxypyrazolo[4,3-d]pyrimidine (Allopurinol)

Combine 75 g of the 3-amino-4-pyrazolecarboxamide sulfate salt with 200 mL of formamide

in a reaction vessel.[6]

Heat the mixture to 180-190°C for 45 minutes.[6]

After heating, allow the solution to cool to room temperature.[6]

Dilute the cooled solution with 1 liter of cold water to precipitate the product.[6]

Filter the precipitate to collect the crude product.[6]

The crude product can be recrystallized from water to obtain an analytical sample of 7-
Hydroxypyrazolo[4,3-d]pyrimidine.[6]

Protocol 2: Multi-Step Synthesis from Malononitrile Precursors
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This protocol outlines a comprehensive, multi-step synthesis starting from common laboratory

reagents, as described in various patents and publications.[7][8]

Step 1: Condensation Reaction

In a reaction vessel, charge triethyl orthoformate, morpholine, acetonitrile, and malononitrile

in a respective weight ratio (e.g., 0.5-3.5 : 0.2-1.2 : 0.15-0.75 : 1).[8]

Heat the mixture under stirring to reflux. The temperature will gradually decrease from

approximately 112°C to 80°C during the reaction.[8]

Maintain the reflux for over 4 hours.[8]

Cool the mixture to 35-40°C and isolate the resulting condensate intermediate by

centrifugation.[8]

Step 2: Cyclization and Salt Formation

Combine the condensate from Step 1 with purified water and 80% hydrazine hydrate.[8]

Heat the mixture with stirring to 90°C and incubate for at least 30 minutes at a temperature

between 90-102°C.[8]

Cool the reaction mixture to below 40°C.[8]

Carefully add dilute sulfuric acid to the mixture to facilitate salt formation. The reaction

temperature should be maintained below 50°C during this addition.[8]

Continue adding acid until the pH of the solution is between 1.0 and 4.0, confirming with pH

test paper.[8]

Stir for an additional 10 minutes, re-check the pH, and then cool to 35±5°C before isolating

the product by centrifugation.[8]

Step 3: Final Cyclization with Formamide

The intermediate obtained from Step 2 (a 3-amino-4-pyrazolecarboxamide salt) is then

heated with formamide in a manner similar to Protocol 1, Step 3, to yield Allopurinol.[1][6]
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Data Presentation: Summary of Reaction Conditions
Protocol

Stage

Starting

Materials

Key

Reagents

/ Solvents

Temperatu

re (°C)

Reaction

Time
Yield Reference

Protocol 1,

Step 2

3-Amino-4-

cyanopyraz

ole

Concentrat

ed H₂SO₄

Not

specified

Not

specified

>80% (as

sulfate salt)
[6]

Protocol 1,

Step 3

3-Amino-4-

pyrazoleca

rboxamide

sulfate

Formamide 180-190°C 45 minutes

~64%

(crude from

raw data)

[6]

Protocol 2,

Step 1

Malononitril

e, Triethyl

orthoformat

e,

Morpholine

,

Acetonitrile

None

(reagents

act as

solvent)

80-112°C

(Reflux)
>4 hours

Not

specified
[8]

Protocol 2,

Step 2

Condensat

e,

Hydrazine

Hydrate

Water,

Dilute

H₂SO₄

90-102°C

(incubation

)

>30

minutes

Not

specified
[8]
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Caption: General synthesis workflow for Allopurinol.
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Caption: Allopurinol's mechanism of action via xanthine oxidase inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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